alpha,alpha-Dibromo-4-xylenesulfonic acid
Overview
Description
Alpha,alpha-Dibromo-4-xylenesulfonic acid is a chemical compound with the molecular formula C8H8Br2O3S and a molecular weight of 344.02 g/mol. It is a useful research compound and has been submitted to the National Cancer Institute for testing and evaluation. The compound is characterized by the presence of two bromomethyl groups and a sulfonic acid group attached to a benzene ring.
Preparation Methods
The synthesis of alpha,alpha-Dibromo-4-xylenesulfonic acid typically involves the bromination of 4-xylenesulfonic acid. The reaction conditions often include the use of bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the alpha positions of the xylene moiety. Industrial production methods may involve similar bromination processes but on a larger scale with optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Alpha,alpha-Dibromo-4-xylenesulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding hydroxyl derivatives.
Reduction Reactions: The compound can be reduced to form alpha,alpha-dihydroxy-4-xylenesulfonic acid using reducing agents like sodium borohydride.
Oxidation Reactions: The sulfonic acid group can undergo oxidation to form sulfonate derivatives under specific conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alpha,alpha-Dibromo-4-xylenesulfonic acid has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its submission to the National Cancer Institute.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of alpha,alpha-Dibromo-4-xylenesulfonic acid involves its interaction with molecular targets through its bromomethyl and sulfonic acid groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The sulfonic acid group can participate in ionic interactions and hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Alpha,alpha-Dibromo-4-xylenesulfonic acid can be compared with other similar compounds such as:
Alpha,alpha-Dichloro-4-xylenesulfonic acid: Similar structure but with chlorine atoms instead of bromine.
Alpha,alpha-Diiodo-4-xylenesulfonic acid: Similar structure but with iodine atoms instead of bromine.
4-Xylenesulfonic acid: Lacks the bromomethyl groups and has different reactivity and applications.
Properties
IUPAC Name |
2,5-bis(bromomethyl)benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O3S/c9-4-6-1-2-7(5-10)8(3-6)14(11,12)13/h1-3H,4-5H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQBDPUSNJBCNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)S(=O)(=O)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152844 | |
Record name | alpha,alpha-Dibromo-4-xylenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-10-0 | |
Record name | alpha,alpha-Dibromo-4-xylenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC83078 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83078 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha-Dibromo-4-xylenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-BIS(BROMOMETHYL)BENZENE-1-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ4TY299C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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